2,4,4,6-Tetraphenyl-4H-pyran
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Overview
Description
2,4,4,6-Tetraphenyl-4H-pyran is a heterocyclic compound characterized by a six-membered ring containing one oxygen atom and four phenyl groups attached at the 2, 4, 4, and 6 positions. This compound is known for its unique photochemical properties and has been studied for various applications in chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,4,6-Tetraphenyl-4H-pyran can be synthesized through the cyclization of suitably substituted 1,3,3,5-tetraarylpentane-1,5-diones. The reaction typically involves the use of acidic or basic catalysts to facilitate the cyclization process . For example, the reaction of 1,5-diaryl-3,3-diphenylpentane-1,5-diones with aluminum selenide (Al2Se3) in the presence of hydrochloric acid (HCl) and acetic acid (AcOH) can yield this compound .
Industrial Production Methods
The scalability of the reaction depends on the availability of starting materials and the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions
2,4,4,6-Tetraphenyl-4H-pyran undergoes various chemical reactions, including:
Photochemical Reactions: The compound exhibits photochemical color changes when exposed to UV or visible light.
Substitution Reactions: The compound can undergo substitution reactions at the phenyl groups, such as bromination or nitration, to yield substituted derivatives.
Common Reagents and Conditions
Photochemical Reactions: UV or visible light irradiation in solution.
Substitution Reactions: Reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products
Photochemical Reactions: Formation of 1,3,5,6-tetraphenyl-2-oxabicyclo[3.1.0]hex-3-ene.
Substitution Reactions: Substituted derivatives such as brominated or nitrated this compound.
Scientific Research Applications
2,4,4,6-Tetraphenyl-4H-pyran has been studied for various scientific research applications, including:
Photochemistry: Due to its unique photochemical properties, it is used in studies related to photochromism and photocolouration.
Materials Science: The compound’s ability to undergo photochemical reactions makes it a candidate for applications in optoelectronic devices and sensors.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Mechanism of Action
The mechanism of action of 2,4,4,6-tetraphenyl-4H-pyran primarily involves photochemical reactions. Upon irradiation with UV or visible light, the compound undergoes a 1,5-electrocyclic reaction, leading to the formation of a bicyclic intermediate. This intermediate can further transform into various photoproducts depending on the reaction conditions . The molecular targets and pathways involved in these reactions are primarily related to the electronic structure of the compound and its ability to absorb light .
Comparison with Similar Compounds
2,4,4,6-Tetraphenyl-4H-pyran can be compared with other similar compounds, such as:
2,4,4,6-Tetraphenyl-4H-thiopyran: Similar in structure but contains a sulfur atom instead of oxygen.
2,3,4,5-Tetraphenyl-4H-pyran-4-one: Contains a carbonyl group at the 4-position, which affects its chemical reactivity and photochemical behavior.
2,3,5,6-Tetraphenyl-1,4-dioxin: Another heterocyclic compound with similar photochemical properties but a different ring structure.
Properties
CAS No. |
23800-58-0 |
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Molecular Formula |
C29H22O |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2,4,4,6-tetraphenylpyran |
InChI |
InChI=1S/C29H22O/c1-5-13-23(14-6-1)27-21-29(25-17-9-3-10-18-25,26-19-11-4-12-20-26)22-28(30-27)24-15-7-2-8-16-24/h1-22H |
InChI Key |
ZLIWRKPNGDBCKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(C=C(O2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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